![molecular formula C18H11ClN2O4 B2510751 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 892755-56-5](/img/structure/B2510751.png)

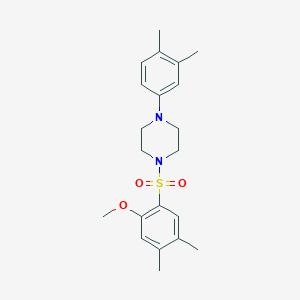

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been explored in various studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in chloroform in the presence of a catalytic amount of piperidine . Similarly, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was accomplished using 4-hydroxycoumarine as a starting material . These methods highlight the versatility of chromen-2-one as a core structure for the development of various derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of a dichlorophenyl chromen-2-one derivative was determined, revealing that it crystallizes in the monoclinic crystal system with specific cell constants and exhibits p-p stacking of aromatic residues . This structural information is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives has been demonstrated in several studies. Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light led to the formation of angular pentacyclic compounds, showcasing the potential of these derivatives to undergo photochemical transformations . Additionally, the reactivity of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines to yield various oxadiazole derivatives has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives have been characterized through spectroscopic and electrochemical studies. The compounds exhibit quasireversible redox processes, and their UV absorption spectra show strong absorption bands, which are indicative of their electronic properties . These properties are significant for their potential applications in various fields, including as antibacterial and antioxidant agents.

Antibacterial and Antioxidant Activities

Several chromen-2-one derivatives have been screened for their antibacterial and antioxidant activities. Compounds with pyrazole and oxadiazole moieties have shown significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as antioxidant activities of varying extents . These findings suggest that chromen-2-one derivatives could be promising candidates for the development of new antibacterial and antioxidant agents.

Anticancer and Antimicrobial Activities

The anticancer activity of chlorophenyl chromen-2-one derivatives has been evaluated against the MCF-7 cell line, with some compounds exhibiting potent cytotoxicity . Additionally, moderate antibacterial and antifungal activities have been observed for these derivatives, further highlighting their potential as therapeutic agents.

Scientific Research Applications

Antibacterial and Antifungal Applications

A study by Mahesh et al. (2022) synthesized a novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety, demonstrating potential antibacterial and antifungal activities. The compounds were synthesized using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 6-substituted-2-oxo-2H-chromene-3-carboxylic acid as starting materials and showed promise in disc diffusion method screenings for antimicrobial activities Mahesh, M., Sanjeeva, P., Manjunath, G., & Venkata, R. P. (2022). Synthesis of new Oxadiazole derivatives containing 2H-chromen-2-one moiety: A novel class of potential antibacterial and antifungal agents. Research Journal of Chemistry and Environment.

Anticancer Activity

Mohammadi‐Khanaposhtani et al. (2019) reported on the design, synthesis, and in vitro cytotoxicity of novel coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids against breast cancer cell lines, with some compounds showing significant cytotoxicity. This research underscores the potential of oxadiazole derivatives in cancer treatment, especially against breast cancer Mohammadi‐Khanaposhtani, M., Fahimi, K., Karimpour-razkenari, E., Safavi, M., Mahdavi, M., Saeedi, M., & Akbarzadeh, T. (2019). Design, Synthesis and Cytotoxicity of Novel Coumarin-1,2,3-triazole-1,2,4- Oxadiazole Hybrids as Potent Anti-breast Cancer Agents. Letters in Drug Design & Discovery.

Enzyme Inhibition for Therapeutic Applications

Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. This study highlights the potential of these compounds in developing therapeutic agents targeting metabolic diseases Bekircan, O., Ülker, S., & Menteşe, E. (2015). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.

Structural and Supramolecular Chemistry

Sharma et al. (2019) investigated the role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives. This study provides insight into the structural aspects of oxadiazole derivatives and their potential applications in materials science Sharma, K., Mohan, T., Gangwar, U., & Chopra, D. (2019). Role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives. Journal of Molecular Structure.

Future Directions

Mechanism of Action

Oxadiazoles

This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidepressant effects .

Biochemical Analysis

Biochemical Properties

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and the overall biochemical environment .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in oxidative stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it has been found to inhibit the activity of certain proteases, which are involved in protein degradation and turnover. This inhibition can lead to the accumulation of specific proteins, thereby altering cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, it affects metabolic flux and the levels of specific metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its effectiveness and the nature of its biological effects .

properties

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFTVRFXQBZWHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)

![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2510679.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)